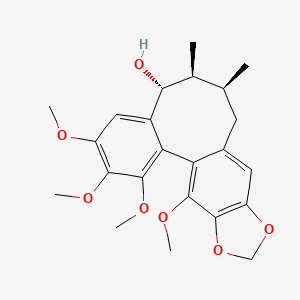
Methyl 4-Iodophenylacetate
Overview
Description
Methyl 4-iodophenylacetate (MIPA) is a synthetic compound that is used in a variety of scientific research applications. It is a versatile compound that can be used to study the biochemical and physiological effects of a variety of compounds. MIPA has been used in a wide range of laboratory experiments, both in the laboratory and in vivo, and has been found to have a number of advantages and limitations.
Scientific Research Applications
1. Radiopharmaceutical Research
Methyl 4-iodophenylacetate has been studied for its potential in radiopharmaceutical applications. For instance, 4-iodophenylacetic acid radiolabeled with 131I has shown promise as a radiopharmaceutical equivalent, exhibiting a high radiochemical yield and purity suitable for animal studies (Szűcs et al., 2011). Further research investigated its biodistribution and pharmacokinetics, revealing fast excretion from organs and potential for increased tumor uptake at later time points, suggesting its utility in cancer research (Zeevaart et al., 2012).
2. Brain-Specific Delivery Studies
Studies on radioiodinated phenylamines attached to dihydropyridine carriers, which include derivatives of 4-iodophenylacetate, have been conducted to evaluate their potential for brain-specific delivery of radiopharmaceuticals. These studies found that such compounds could cross the blood-brain barrier, indicating their potential in measuring cerebral blood perfusion (Tedjamulia et al., 1985).
3. Spectroscopic Analysis and NLO Properties
Research has also focused on the synthesis and spectroscopic analysis of compounds incorporating 4-iodophenylacetate. For example, 4-(4-n-hexyloxyphenyl)-2-methyl-3-butyn-2-ol, which involves 4-iodophenol (a related compound), was studied for its spectroscopic characteristics and nonlinear optical (NLO) properties, highlighting its potential in material science (Praveenkumar et al., 2021).
4. Chemical Synthesis and Reagent Applications
This compound and its derivatives have been synthesized for various chemical applications. For instance, methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate was synthesized via a Biginelli reaction, showcasing its utility in chemical synthesis and as a laboratory reagent (Pan et al., 2009).
Properties
IUPAC Name |
methyl 2-(4-iodophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIVBGQBEMSRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439006 | |
| Record name | Methyl 4-Iodophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63349-52-0 | |
| Record name | Methyl 4-Iodophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)








![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione, 3-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/no-structure.png)

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(5Z,10Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B1588477.png)
